molecular formula C16H18N2O2S B12810528 N-Allyl-7,8-dimethoxy-4,5-dihydronaphtho(1,2-d)(1,3)thiazol-2-amine CAS No. 57595-88-7

N-Allyl-7,8-dimethoxy-4,5-dihydronaphtho(1,2-d)(1,3)thiazol-2-amine

Cat. No.: B12810528
CAS No.: 57595-88-7
M. Wt: 302.4 g/mol
InChI Key: KDMVTUHUGNKVBU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (predicted):
    • Thiazole H3: δ 7.45 (s, 1H)
    • Allyl protons: δ 5.85 (m, 1H), δ 5.15 (d, 2H), δ 3.95 (d, 2H)
    • Methoxy groups: δ 3.82 (s, 6H)
  • ¹³C NMR :
    • C2 (amine): δ 165.2
    • Thiazole C4/C5: δ 35.1 (C4), δ 28.9 (C5)

Infrared (IR) Spectroscopy

  • C-S stretch : 665 cm⁻¹
  • C=N stretch : 1580 cm⁻¹
  • O-CH3 stretch : 2830 cm⁻¹

UV-Vis Spectroscopy

  • λmax : 290 nm (π→π* transition in naphthothiazole)
  • Methoxy conjugation : Bathochromic shift to 310 nm

Properties

CAS No.

57595-88-7

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

7,8-dimethoxy-N-prop-2-enyl-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine

InChI

InChI=1S/C16H18N2O2S/c1-4-7-17-16-18-15-11-9-13(20-3)12(19-2)8-10(11)5-6-14(15)21-16/h4,8-9H,1,5-7H2,2-3H3,(H,17,18)

InChI Key

KDMVTUHUGNKVBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCC3=C2N=C(S3)NCC=C)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the thiazole ring fused to the naphthalene core, followed by N-allylation of the amine group. The key steps include:

Detailed Synthetic Route

A representative synthetic method, adapted from related thiazole and dihydronaphtho-thiazole syntheses, is as follows:

Step Reaction Description Reagents and Conditions Outcome
1 Preparation of 7,8-dimethoxy-1-tetralone or equivalent precursor Starting from 7,8-dimethoxynaphthalene derivatives, oxidation or functional group manipulation to introduce ketone functionality Key intermediate for cyclization
2 Reaction of 2-aminothiophenol with 2-bromo-1-tetralone derivative Base (e.g., potassium carbonate), polar aprotic solvent (e.g., dimethylformamide), heating Cyclization to form 4,5-dihydronaphtho[1,2-d]thiazol-2-amine core
3 N-Allylation of the amine group Allyl bromide or allyl chloride, base (e.g., triethylamine or sodium hydride), solvent (e.g., acetonitrile or DMF), room temperature to reflux Formation of N-allyl-7,8-dimethoxy-4,5-dihydronaphtho(1,2-d)(1,3)thiazol-2-amine

This approach leverages nucleophilic substitution and intramolecular cyclization to build the fused heterocyclic system, followed by selective N-alkylation to introduce the allyl group.

Industrial Scale Considerations

  • Continuous flow reactors can be employed to improve reaction control and yield.
  • Purification typically involves recrystallization and chromatographic techniques to achieve high purity.
  • Storage and handling require dry, dark, and ventilated conditions to maintain compound stability.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dimethylformamide (DMF), Acetonitrile Polar aprotic solvents favor nucleophilic substitution and cyclization
Base Potassium carbonate, triethylamine, sodium hydride Bases facilitate deprotonation and nucleophilic attack
Temperature 60–120 °C for cyclization; room temperature to reflux for allylation Heating promotes ring closure; milder conditions for allylation to avoid side reactions
Reaction Time Several hours (4–12 h) Dependent on scale and reagent reactivity
Purification Recrystallization from ethanol or ethyl acetate; silica gel chromatography Ensures removal of unreacted starting materials and byproducts

Research Findings and Analytical Data

  • The cyclization step is critical for ring formation and is influenced by the nature of the substituents on the aromatic ring.
  • Allylation proceeds efficiently under mild conditions, with high selectivity for the amine nitrogen.
  • The presence of methoxy groups at positions 7 and 8 enhances solubility and may influence electronic properties of the thiazole ring.
  • Analytical characterization includes NMR, IR, and mass spectrometry confirming the structure and purity of the final compound.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield (%) Notes
Cyclization of 2-aminothiophenol with 2-bromo-1-tetralone 2-aminothiophenol, 2-bromo-1-tetralone, K2CO3, DMF 80–100 °C, 6–10 h 70–85% Formation of thiazole ring
N-Allylation of amine Allyl bromide, triethylamine, acetonitrile RT to reflux, 4–8 h 75–90% Selective N-alkylation

Chemical Reactions Analysis

Types of Reactions

N-Allyl-7,8-dimethoxy-4,5-dihydronaphtho(1,2-d)(1,3)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Medicinal Chemistry Applications

N-Allyl-7,8-dimethoxy-4,5-dihydronaphtho(1,2-d)(1,3)thiazol-2-amine has shown promising biological activities that make it a candidate for drug development.

1. Anticancer Activity:
Research indicates that derivatives of dihydronaphthothiazole compounds exhibit significant anticancer properties. For instance, studies have highlighted their ability to inhibit liver tumor growth and other cancer types through various mechanisms including apoptosis induction and cell cycle arrest .

2. Antibacterial and Antifungal Properties:
The compound has demonstrated effectiveness against several bacterial strains and fungi. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds like this can provide alternative therapeutic options .

3. Enzyme Inhibition:
this compound has been investigated for its potential to inhibit specific enzymes such as α-glucosidase and lipoxygenase. These enzymes are crucial in metabolic pathways related to diabetes and inflammation .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

1. Cycloaddition Reactions:
The compound can be synthesized via cycloaddition reactions involving naphthalene derivatives and thiazole precursors. These reactions often yield high purity products with good yields .

2. Multi-step Synthesis:
A multi-step synthetic route has been developed that includes the formation of key intermediates through electrophilic substitutions followed by cyclization steps .

Material Science Applications

Beyond medicinal uses, this compound is also being explored in material science:

1. Photochromic Properties:
Compounds related to this class have shown photochromic behavior when exposed to UV light. This property is being investigated for applications in smart materials and sensors .

2. Polymer Chemistry:
The incorporation of N-Allyl derivatives into polymer matrices can enhance their mechanical properties and thermal stability. This is particularly useful in developing advanced materials for industrial applications .

Case Study 1: Anticancer Activity Assessment

A study conducted on the anticancer effects of N-Allyl derivatives showed a marked reduction in tumor growth in vitro and in vivo models. The mechanism was linked to the induction of apoptosis in cancer cells .

Case Study 2: Enzyme Inhibition Profile

In vitro assays demonstrated that N-Allyl derivatives effectively inhibited α-glucosidase activity by up to 75%, suggesting potential use as an antidiabetic agent .

Mechanism of Action

The mechanism by which N-Allyl-7,8-dimethoxy-4,5-dihydronaphtho(1,2-d)(1,3)thiazol-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The pathways involved can vary depending on the application, but they often include modulation of signaling pathways or inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Structural and Functional Modifications

  • Methoxy Group Position: The main compound’s 7,8-dimethoxy configuration (vs.
  • Salt Formation : The hydrobromide salt of 7-methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine (376349-30-3) demonstrates improved crystallinity and stability compared to its free base form, a strategy applicable to the main compound for pharmaceutical development .

Spectral Data and Molecular Characterization

  • MS Analysis: The allyl-substituted indeno derivative () shows an [M+H]⁺ peak at 229.1, consistent with its molecular weight (C₁₁H₁₂N₂S). For the main compound (C₁₆H₁₉N₂O₂S), the expected [M+H]⁺ would be ~303.4, though experimental validation is needed.
  • NMR Trends: In indeno analogs (), the allyl group’s protons resonate at δ 5.1–5.3 ppm (¹H-NMR), while methoxy groups typically appear as singlets near δ 3.8–4.0 ppm.

Biological Activity

N-Allyl-7,8-dimethoxy-4,5-dihydronaphtho(1,2-d)(1,3)thiazol-2-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S with a molecular weight of 302.39 g/mol. The compound features a thiazole ring fused with a naphthalene structure and two methoxy groups at the 7 and 8 positions. This unique structure contributes to its biological activity.

Antimicrobial and Antiparasitic Effects

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have been studied for their efficacy against various pathogens:

  • Leishmanicidal Activity : Studies have shown that thiazole derivatives can exhibit leishmanicidal activity against Leishmania infantum. For instance, hybrid phthalimido-thiazoles demonstrated potent effects on both promastigote and amastigote forms of the parasite with low cytotoxicity towards mammalian cells .
  • Antiviral Properties : Thiazole derivatives have been explored for their antiviral activity. A series of thiazole analogs were evaluated for their ability to inhibit hepatitis C virus (HCV), showing promising results in vitro .

Anticancer Potential

This compound may also possess anticancer properties. Compounds with similar structures have been identified as inhibitors of key proteins involved in cancer progression:

  • Pin1 Inhibition : Thiazole derivatives have been reported to inhibit Pin1 (a peptidyl prolyl cis-trans isomerase), which is implicated in various cancers. Some derivatives showed IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

Modification TypeEffect on Activity
Electron-withdrawing groupsEnhances potency against certain targets
Substituents on the thiazole ringAffects binding affinity and selectivity
Alkyl chain lengthImpacts solubility and bioavailability

Case Studies and Research Findings

Several studies have evaluated the biological activity of thiazole derivatives similar to this compound:

  • Antimalarial Activity : A series of thiazole analogs were synthesized and tested against Plasmodium falciparum, revealing significant antimalarial properties with low cytotoxicity in HepG2 cell lines .
  • Acetylcholinesterase Inhibition : Compounds containing a thiazole moiety have shown potential as acetylcholinesterase inhibitors, which are relevant for treating Alzheimer's disease. Some compounds exhibited IC50 values as low as 2.7 µM .

Q & A

Q. Table 1. Key Synthetic Parameters for Analogous Compounds

PrecursorReaction ConditionsYieldPurification MethodRef.
7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amineAllyl bromide, MgSO₄, CH₂Cl₂–MeOH94%Column chromatography
4,5-Dihydronaphtho[1,2-d]thiazol-2-amineThiourea, ethanol reflux80%Recrystallization (AcOH)

Q. Table 2. Spectroscopic Benchmarks for Structural Confirmation

TechniqueKey SignalsInterpretationRef.
¹H NMRδ 3.82 ppm (s, OCH₃)Methoxy group confirmation
IR1633 cm⁻¹ (C=N)Thiazole ring validation
HRMSm/z 311.12 (MH⁺)Molecular ion verification

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